molecular formula C15H22N4O B1652504 PF-06305591 CAS No. 1449473-97-5

PF-06305591

Cat. No.: B1652504
CAS No.: 1449473-97-5
M. Wt: 274.36 g/mol
InChI Key: APWZIFIAVVFPNT-PELKAZGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06305591 is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker. It is a small molecule under investigation for its potential therapeutic applications, particularly in the treatment of pain. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials .

Scientific Research Applications

PF-06305591 has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug or a pesticide .

Biochemical Analysis

Biochemical Properties

PF-06305591 plays a significant role in biochemical reactions, particularly as a Nav1.8 blocker . Nav1.8 is a subtype of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons . By blocking Nav1.8, this compound can modulate the excitability of neurons, thereby influencing pain signaling pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It primarily affects sensory neurons, where Nav1.8 channels are predominantly expressed . By inhibiting Nav1.8, this compound can reduce the excitability of these neurons, thereby modulating pain signals at the cellular level .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective blockade of Nav1.8 channels . It binds to these channels and inhibits their function, preventing the flow of sodium ions into the neuron . This reduces the neuron’s excitability, thereby decreasing the intensity of pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to have good bioavailability and an excellent preclinical in vitro absorption, distribution, metabolism, and elimination (ADME) profile . This suggests that this compound is stable, does not degrade quickly, and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages . It has been found to be effective at reducing pain signals at certain doses

Metabolic Pathways

Given its role as a Nav1.8 inhibitor, it likely interacts with enzymes and cofactors involved in the metabolism of sodium ions in neurons .

Transport and Distribution

This compound is believed to be transported and distributed within cells and tissues in a manner consistent with other small molecule drugs

Subcellular Localization

Given its role as a Nav1.8 inhibitor, it likely localizes to the cell membrane where Nav1.8 channels are expressed

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-06305591 can be synthesized through a multi-step process involving the formation of key intermediates and subsequent coupling reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

PF-06305591 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .

Comparison with Similar Compounds

PF-06305591 is unique in its high selectivity and potency as a NaV1.8 blocker. Similar compounds include:

This compound stands out due to its excellent preclinical safety profile, high selectivity, and potential for clinical use in pain management.

Properties

IUPAC Name

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWZIFIAVVFPNT-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449473-97-5
Record name PF-06305591
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06305591
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06305591
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06305591
Reactant of Route 2
Reactant of Route 2
PF-06305591
Reactant of Route 3
PF-06305591
Reactant of Route 4
PF-06305591
Reactant of Route 5
PF-06305591
Reactant of Route 6
PF-06305591

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.